molecular formula C15H19N7O B2596647 1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide CAS No. 1788830-65-8

1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2596647
CAS No.: 1788830-65-8
M. Wt: 313.365
InChI Key: RUZKBKHWEBNBEA-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide is a synthetic small molecule research chemical designed for investigative purposes. Its molecular architecture integrates two privileged pharmacophores in medicinal chemistry: a piperidine-carboxamide scaffold and a 1,2,4-triazole ring system. The 1,2,4-triazole moiety is a significant structural feature found in a wide array of bioactive molecules and is known for its capacity to interact with biological targets through hydrogen bonding and dipole interactions . This heterocycle is present in numerous approved drugs, including anticonvulsants, anxiolytics, and antifungals, highlighting its versatility in interacting with various enzymes and receptors . The piperidine and pyrimidine rings further contribute to the compound's potential as a central nervous system (CNS) active agent, as these structures are common in compounds targeting neurological pathways . The specific molecular framework suggests potential research applications in exploring ligand interactions with neurological or oncological targets. The incorporation of the cyclopropyl group on the pyrimidine ring may influence the compound's metabolic stability and binding affinity by providing steric and electronic modulation. Researchers may find this compound valuable as a building block or intermediate in medicinal chemistry programs or as a probe for investigating novel biological mechanisms. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O/c23-14(20-15-18-9-19-21-15)11-3-5-22(6-4-11)13-7-12(10-1-2-10)16-8-17-13/h7-11H,1-6H2,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZKBKHWEBNBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide is a synthetic compound characterized by its unique structural features, including a cyclopropylpyrimidine moiety and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C₁₅H₁₉N₇O
  • Molecular Weight : 313.36 g/mol
  • CAS Number : 1788830-65-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the triazole ring enhances its potential as an enzyme inhibitor, while the cyclopropylpyrimidine component may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In vitro assays against cancer cell lines such as MDA-MB-231 and MCF-7 have shown promising results:

CompoundCell LineIC₅₀ (μM)Reference
This compoundMDA-MB-231TBD
Similar Triazole DerivativeMCF-719.73

These findings suggest that the compound may effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The dual heterocyclic nature of the compound may also confer antimicrobial properties. Research indicates that derivatives of pyrimidines and triazoles often exhibit significant antibacterial activity against various strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

The specific interactions with bacterial enzymes could be explored further to understand the mechanism behind this activity.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives showed IC₅₀ values comparable to celecoxib, a standard anti-inflammatory drug:

CompoundCOX Inhibition IC₅₀ (μM)
This compoundTBD
Celecoxib0.04 ± 0.01

This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Antitumor Efficacy : A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Enzyme Inhibition : Research on related piperidine compounds revealed selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers like prostate cancer.
  • Pharmacological Screening : Various derivatives have been screened for their antibacterial and antifungal activities, showing moderate to strong effectiveness against specific pathogens.

Comparison with Similar Compounds

Structural Analogues with Pyrrole Carboxamide Cores

DSM705 (N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide) is a PfDHOR (Plasmodium falciparum dihydroorotate dehydrogenase) inhibitor. Key differences include:

  • Core structure : Pyrrole carboxamide (DSM705) vs. piperidine carboxamide (target compound).
  • Substituents : DSM705 has a trifluoromethylpyridinyl-cyclopropyl group, while the target compound uses a cyclopropylpyrimidinyl group.
  • Activity : DSM705’s trifluoromethyl group enhances hydrophobic interactions with PfDHOR, achieving IC₅₀ values <100 nM . The target compound’s pyrimidine ring may offer improved π-π stacking in enzyme binding.

Compounds 96/97 () are pyrrole carboxamides with trifluoromethylphenyl-cyclopropyl substituents. Their enantiomers exhibit distinct retention times (1.41 vs. 2.45 in SFC), highlighting stereochemistry’s role in pharmacokinetics . The target compound’s piperidine core may reduce metabolic lability compared to these pyrrole analogs.

Triazole-Containing Sulfonamide Derivatives

Sulfonamide derivatives (e.g., N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl) benzenesulfonamides) inhibit PfDHPS (dihydroperoate synthase) in malaria parasites. Key contrasts:

  • Core : Sulfonamide vs. carboxamide.
  • Substituent effects : CF₃ at the triazole’s 5-position and halogens at the 4'-position optimize PfDHPS binding . The target compound’s cyclopropylpyrimidine may mimic these steric and electronic effects.
  • Target selectivity : Sulfonamides are specific to bacterial/parasitic enzymes, while the piperidine carboxamide’s flexibility could broaden therapeutic applications .

Piperidine-4-Carboxamide Antivirals

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () targets SARS-CoV-2. Comparisons include:

  • Substituents : The antiviral compound uses bulky aromatic groups (naphthyl, fluorobenzyl), whereas the target compound employs a compact cyclopropylpyrimidine-triazole system.
  • Activity : Bulky substituents in antivirals enhance protease inhibition but may limit solubility. The target compound’s cyclopropylpyrimidine balances hydrophobicity and steric demand .

Data Table: Key Properties of Analogs

Compound Core Structure Key Substituents Target Enzyme/Activity Notable Data Reference
Target Compound Piperidine carboxamide 6-Cyclopropylpyrimidinyl, 1H-1,2,4-triazol-3-yl Hypothesized enzyme inhibitors N/A (structural extrapolation) N/A
DSM705 Pyrrole carboxamide Trifluoromethylpyridinyl-cyclopropyl PfDHOR (antimalarial) IC₅₀ <100 nM
Compounds 96/97 () Pyrrole carboxamide Trifluoromethylphenyl-cyclopropyl Undisclosed (preclinical) SFC retention: 1.41, 2.45
Sulfonamide derivatives () Sulfonamide CF₃-triazole, 4'-halogens PfDHPS (antimalarial) Docking scores improved by CF₃
SARS-CoV-2 inhibitor () Piperidine carboxamide Naphthyl, fluorobenzyl Viral protease In vitro activity reported

Research Implications

  • Stereochemical considerations : Enantiomer-specific activity, as seen in , underscores the need for chiral resolution during development .
  • Metabolic stability : The cyclopropylpyrimidine group may reduce oxidative metabolism compared to bulkier aromatic substituents in antivirals .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions, such as amide bond formation between activated carboxylic acid derivatives and 1H-1,2,4-triazol-3-amine.
  • Step 2: Introduction of the 6-cyclopropylpyrimidin-4-yl moiety via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Optimization: Reaction parameters (temperature, solvent, catalyst) are systematically tested using Design of Experiments (DoE) to maximize yield and purity. For example, dimethylacetamide (DMA) at 80–100°C improves solubility in SNAr reactions .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDCI, HOBt, DMF, 25°C65–7095%
2Pd(PPh₃)₄, K₂CO₃, DMA, 100°C55–6090%

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and triazole substituents. Key signals include:
  • Piperidine C-4 carboxamide carbonyl at ~170 ppm (¹³C).
  • Cyclopropyl protons as multiplets at 0.6–1.2 ppm (¹H) .
    • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ observed at m/z 358.18) .
    • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Cyclopropyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to bulkier aryl groups.
  • Triazole vs. imidazole: The 1H-1,2,4-triazole moiety improves solubility but may reduce affinity for kinase targets due to altered hydrogen-bonding patterns .

Table 2: SAR Data for Analogues

Substituent (R)Target IC₅₀ (nM)Solubility (µg/mL)
Cyclopropyl12 ± 245
Phenyl8 ± 118
Methyl25 ± 362

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable Temperature NMR: Resolves dynamic effects (e.g., rotamers in the piperidine ring) by acquiring spectra at 25°C and 60°C .
  • 2D Techniques: HSQC and HMBC correlate ambiguous proton signals with carbon environments, distinguishing between regioisomers .
  • X-ray Crystallography: Provides definitive confirmation of regiochemistry for crystalline derivatives .

Q. What methodologies are used to study its mechanism of action in kinase inhibition?

  • In Vitro Assays:
  • Kinase Profiling: Broad-panel screening (e.g., Eurofins KinaseScan®) identifies off-target effects.
  • ATP-Competition Assays: Measure IC₅₀ shifts in the presence of increasing ATP concentrations .
    • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding poses in the kinase active site, highlighting interactions with the hinge region (e.g., pyrimidine N1 with backbone NH of Glu95) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize synthetic yield while minimizing byproducts?

  • DoE Approach: Use factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design identified Pd(PPh₃)₄ (5 mol%) and DMA as optimal for Suzuki couplings .
  • Byproduct Mitigation: Scavenger resins (e.g., QuadraSil® MP) remove residual palladium post-reaction .

Q. What strategies address low solubility in biological assays?

  • Formulation: Use co-solvents (DMSO ≤0.1%) or lipid-based nanocarriers.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

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